2-Methoxyethyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
Description
2-Methoxyethyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a 2-methyl group at position 2, a 2-methoxyethyl ester at position 3, and a 2-fluorobenzoyloxy group at position 3. The molecular formula is C₂₁H₁₉FO₆, with a calculated molecular weight of 398.38 g/mol.
Properties
IUPAC Name |
2-methoxyethyl 5-(2-fluorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO6/c1-12-18(20(23)25-10-9-24-2)15-11-13(7-8-17(15)26-12)27-19(22)14-5-3-4-6-16(14)21/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBAPDHKDGSXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3F)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Methoxyethyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate with structurally analogous compounds, focusing on substituent variations, molecular properties, and synthesis pathways:
Key Observations
Substituent Effects :
- Halogenated Benzoyloxy Groups (e.g., 2-fluoro, 2-chloro): Fluorine’s high electronegativity may improve metabolic stability compared to chlorine, which increases lipophilicity .
- Methoxy vs. Methyl Groups : The 4-methoxybenzoyloxy group () enhances solubility via resonance donation, whereas 2-methylbenzoyloxy () introduces steric hindrance, affecting molecular packing .
Synthetic Pathways: Common methods include oxidation (e.g., using 3-chloroperoxybenzoic acid for sulfoxide formation) and esterification (e.g., reacting with 2-methoxyethanol) . Halogenated derivatives (e.g., 2-fluoro, 2-chloro) often require selective protection-deprotection strategies to avoid side reactions .
Physical and Crystallographic Properties :
- Crystallinity is influenced by substituents. For example, π-π stacking interactions are prevalent in halogenated derivatives, while hydrogen bonding dominates in methoxy-substituted analogs .
- The target compound’s molecular weight (~398 g/mol) is intermediate, balancing lipophilicity and solubility compared to lighter (e.g., 316 g/mol in ) or bulkier analogs (e.g., 414 g/mol in ).
Commercial Availability :
- Derivatives like 2-Methoxyethyl 5-((2,6-dichlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate () are marketed as intermediates, suggesting industrial relevance for halogenated benzofurans .
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